molecular formula C10H8ClFN2 B2662316 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole CAS No. 882144-05-0

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Cat. No. B2662316
CAS RN: 882144-05-0
M. Wt: 210.64
InChI Key: RRVVOJZLKYEREW-UHFFFAOYSA-N
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Description

The compound “5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole” is a type of organic compound known as a pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond .


Synthesis Analysis

While specific synthesis information for “5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole” was not found, a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Synthesis and Structural Characterization

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole and related compounds have been synthesized and characterized for their structural properties. Studies such as by Kariuki et al. (2021) have focused on the synthesis and structural characterization of similar compounds, highlighting their potential for further exploration in various fields, including materials science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antibacterial Activity

Compounds related to 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole have been explored for their antibacterial properties. For instance, Rai et al. (2009) synthesized a series of compounds and assessed their antibacterial activity, revealing significant potential against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Crystal Structures

The crystal structures of related pyrazole compounds have been extensively studied, as seen in research by Chopra et al. (2007). These studies provide insights into the molecular conformations and interactions of these compounds, which are crucial for understanding their reactivity and potential applications (Chopra, Mohan, Vishalakshi, & Row, 2007).

Computational Evaluation and Pharmaceutical Potential

The reactivity and pharmaceutical potential of pyrazole derivatives have been evaluated using computational techniques. Thomas et al. (2018) conducted studies combining computational methods and molecular docking to explore the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).

Antimicrobial Activities

The antimicrobial activities of pyrazole derivatives, including those similar to 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole, have been investigated. Ragavan et al. (2010) synthesized novel derivatives and evaluated their antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVOJZLKYEREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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